N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves a multi-step process. One common method includes the condensation of 2,4-difluoroaniline with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole with acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform for electrophilic substitution; sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and can be used for further research .
Scientific Research Applications
N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the target enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-(2,4-DIFLUOROPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both imidazo and thiazole rings. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C19H13F2N3OS |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C19H13F2N3OS/c20-13-6-7-16(15(21)8-13)22-18(25)9-14-11-26-19-23-17(10-24(14)19)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,22,25) |
InChI Key |
PSGKCPRIHDMPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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